Xanthoxylin

説明

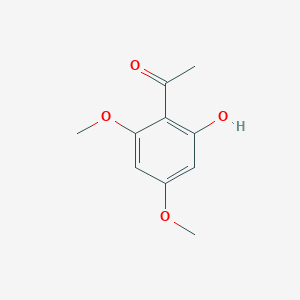

Structure

3D Structure

特性

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUBVLUPUDBFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237981 | |

| Record name | Xanthoxyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthoxylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90-24-4 | |

| Record name | Xanthoxylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthoxyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthoxylin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthoxyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHOXYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8RSY5TZPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthoxylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

85 - 88 °C | |

| Record name | Xanthoxylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Xanthoxylin from Zanthoxylum Species

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Xanthoxylin, a bioactive phenolic compound, with a focus on its natural sources within the Zanthoxylum genus, detailed methodologies for its isolation and purification, and its known mechanisms of action. The information presented is intended to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring compound that has been identified in several plant species, most notably within the Zanthoxylum genus (Family: Rutaceae). These plants are distributed worldwide in warm temperate and subtropical regions and have a long history of use in traditional medicine.[1] While numerous species exist within this genus, specific species have been identified as prominent sources of this compound.

Primary Zanthoxylum Sources:

-

Zanthoxylum bungeanum Maxim.: The leaves of this species are a significant source from which high-purity this compound has been successfully isolated.[2]

-

Zanthoxylum simulans: This species is another confirmed natural source of this compound.[3]

-

Zanthoxylum nitidum (Roxb.) DC.: The root of this plant, known as Liang Mian Zhen in Chinese medicine, contains a variety of bioactive compounds, and the genus is known for producing components that modulate inflammatory signaling pathways.[4]

-

Zanthoxylum zanthoxyloides: Traditionally used for treating a variety of ailments, this species is a known source of various bioactive phytochemicals.[5][6]

While this compound is primarily associated with the Zanthoxylum genus, it has also been extracted from other plants, such as Penthorum Chinense Pursh, where its anti-inflammatory effects have been studied.[7]

Quantitative Data on this compound Isolation

The efficiency of isolation and the purity of the final compound are critical parameters in natural product research. The following table summarizes quantitative data from a study on the isolation of this compound from the leaves of Zanthoxylum bungeanum.[2]

| Parameter | Value | Stage of Protocol |

| Initial Content | 47.26% | In crude extract after SDE |

| Purity | 81.79% | After Silica (B1680970) Gel Column Chromatography |

| Recovery | 99.12% | From Silica Gel Column Chromatography |

| Final Purity | 98.23% | After Recrystallization |

| Total Recovery | 90.63% | Overall process |

| Final Yield | 0.88% | Based on initial plant material |

Data sourced from a study on Zanthoxylum bungeanum leaves.[2]

Additionally, the biological activity of isolated this compound has been quantified, demonstrating its potential as an antifungal agent.

| Biological Activity | Minimum Inhibitory Concentration (MIC) |

| Antifungal (vs. Toxoplasma neonatorum) | 50 µg/mL |

| Antifungal (vs. Aspergillus fumigatus) | 75 µg/mL |

Data sourced from a study on this compound from Zanthoxylum simulans.[3]

Experimental Protocols for Isolation and Purification

The following section details the methodologies for the extraction, isolation, and purification of this compound from Zanthoxylum species, primarily based on protocols developed for Zanthoxylum bungeanum.[2]

This method is effective for extracting volatile and semi-volatile compounds like this compound from a plant matrix.

-

Plant Material: Dried and ground leaves of Zanthoxylum bungeanum.

-

Apparatus: Simultaneous Distillation Extraction (SDE) apparatus.

-

Parameters:

-

Material to Water Ratio: 1:10 (w/v).

-

Solvent: Petroleum ether (or other suitable non-polar solvent).

-

Solvent Volume: 60 mL.

-

Extraction Time: 1.5 hours.

-

-

Procedure:

-

The plant material is suspended in water in the sample flask.

-

The solvent is placed in the solvent flask.

-

Both flasks are heated, causing the water to boil and the solvent to vaporize.

-

Steam and solvent vapor pass through the plant material, extracting the volatile compounds.

-

The mixed vapors are condensed, and the immiscible solvent and water layers are collected, with the solvent layer containing the extracted this compound.

-

The solvent is evaporated under reduced pressure to yield the crude extract.

-

This step purifies the crude extract to isolate this compound from other co-extracted compounds.

-

Stationary Phase: Silica gel.

-

Parameters:

-

Eluent (Mobile Phase): Ethyl acetate: Petroleum ether (1:15 v/v).

-

Column Diameter to Height Ratio: 1:12.

-

Sample to Silica Gel Ratio: 1:40 (w/w).

-

Elution Rate: 4 mL/min.

-

-

Procedure:

-

A slurry of silica gel in the mobile phase is packed into a glass column.

-

The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.

-

The mobile phase is passed through the column to elute the compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions with high purity this compound are pooled and the solvent is evaporated.

-

This final step is used to obtain high-purity crystalline this compound.

-

Procedure:

-

The partially purified this compound from the chromatography step is dissolved in a minimum amount of a suitable hot solvent.

-

The solution is allowed to cool slowly and undisturbed.

-

As the solution cools, the solubility of this compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent.

-

The crystals are collected by filtration and washed with a small amount of cold solvent.

-

The high-purity this compound crystals are then dried.

-

-

Qualitative Analysis: Nuclear Magnetic Resonance (NMR) is used to confirm the chemical structure of the isolated compound as this compound.[2]

-

Quantitative Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed to determine the purity and concentration of this compound in the extracts and final product.[2]

Visualization of Workflows and Signaling Pathways

The following diagram illustrates the multi-stage process for the isolation and purification of this compound.

References

- 1. Zanthoxylum - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Botany, phytochemistry, pharmacologic activities, traditional applications, pharmacokinetics, quality control and toxicity of Zanthoxyli Radix: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia [frontiersin.org]

- 6. thescipub.com [thescipub.com]

- 7. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Xanthoxylin's Biological Activities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxylin, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. Extracted from various plant species, notably from the genus Zanthoxylum, this small molecule has demonstrated promising therapeutic potential across a spectrum of preclinical studies.[1] This technical guide provides a comprehensive review of the multifaceted biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

This compound has emerged as a promising candidate in oncology research, exhibiting cytotoxic effects against various cancer cell lines. Its anticancer activity is mediated through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A549 | Lung Carcinoma | > 20 | Alamar Blue | [2] |

| HCT-116 | Colorectal Carcinoma | > 20 | Alamar Blue | |

| U-937 | Histiocytic Lymphoma | > 20 | Alamar Blue |

Note: The available data on the cytotoxic effects of this compound is limited. Further research is required to establish a comprehensive profile of its activity against a broader range of cancer cell lines.

Induction of Apoptosis

Studies on related xanthone (B1684191) compounds suggest that this compound likely induces apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While direct evidence for this compound is still emerging, related compounds have been shown to induce apoptosis through the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[3][4][5]

Cell Cycle Arrest

This compound and its derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. This prevents the uncontrolled proliferation of malignant cells. For instance, the related compound Xanthoxyletin has been observed to induce G2/M arrest in oral squamous carcinoma cells.[6] Another xanthone, Cratoxylumxanthone C, was found to arrest the A549 lung cancer cell cycle in the G0/G1 phase.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow for MTT Assay

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Modulation of Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by targeting several critical signaling cascades:

-

Akt/HIF-1α/NF-κB Pathway: this compound can suppress the phosphorylation of Akt, leading to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-kappa B (NF-κB).[2][3] NF-κB is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[8][9]

-

Nrf2 Pathway: this compound can enhance the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response.[2][3] This leads to the upregulation of antioxidant enzymes and a reduction in oxidative stress, which is closely linked to inflammation.

-

MAPK Pathway: While direct studies on this compound are limited, related xanthones have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in inflammatory responses.[10]

This compound's Anti-inflammatory Signaling Pathways

Inhibition of Pro-inflammatory Mediators

This compound has been shown to reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a dose-dependent manner.[2][3] In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, treatment with this compound at doses of 5 and 10 mg/kg significantly reduced the levels of these cytokines.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in sterile saline)

-

This compound

-

Vehicle (e.g., saline, DMSO)

-

Plethysmometer or calipers

Procedure:

-

Administer this compound or the vehicle to the animals.

-

After a set time (e.g., 30 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle control group.

Antimicrobial Activity

This compound has demonstrated activity against a range of microorganisms, including fungi and bacteria.

Antifungal Activity

This compound has shown notable antifungal effects. The minimum inhibitory concentrations (MICs) against Toxoplasma neonatorum and Aspergillus fumigatus have been reported to be 50 µg/mL and 75 µg/mL, respectively.[7]

Antibacterial Activity

While comprehensive data is still being gathered, preliminary studies suggest that this compound and extracts from Zanthoxylum species possess antibacterial properties. For example, extracts from Zanthoxylum zanthoxyloides have shown inhibitory effects against oral pathogens.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Toxoplasma neonatorum | Fungus | 50 | [7] |

| Aspergillus fumigatus | Fungus | 75 | [7] |

Note: The spectrum of antibacterial activity for purified this compound requires further investigation.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no drug) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Workflow for MIC Determination

Antiviral Activity

The antiviral potential of this compound is an emerging area of research. While specific EC50 values for this compound against a wide range of viruses are not yet well-documented, extracts from the Zanthoxylum genus, from which this compound is derived, have shown promising antiviral activities.

Leaf extracts of Zanthoxylum piperitum have demonstrated broad-spectrum antipicornavirus activity. The reported 50% inhibitory concentration (IC50) values are as follows:

| Virus | IC50 (µg/mL) |

| Human Rhinovirus 2 | 59.48 |

| Human Rhinovirus 3 | 39.94 |

| Coxsackie A16 Virus | 45.80 |

| Coxsackie B3 Virus | 68.53 |

| Coxsackie B4 Virus | 93.58 |

| Enterovirus 71 | 4.48 |

Note: These values are for a plant extract and not purified this compound. Further studies are needed to determine the specific antiviral efficacy of this compound.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is commonly used to screen for antiviral activity.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Microscope

Procedure:

-

Seed host cells in a 96-well plate and allow them to form a monolayer.

-

Treat the cells with different concentrations of this compound.

-

Infect the cells with the virus.

-

Include a virus control (cells and virus, no drug) and a cell control (cells only).

-

Incubate the plate and monitor for the development of cytopathic effects (CPE), such as cell rounding and detachment.

-

The antiviral activity is determined by the reduction in CPE in the presence of this compound. The EC50 (50% effective concentration) can be calculated.

Conclusion

This compound is a bioactive natural product with a remarkable range of pharmacological activities. Its demonstrated anticancer, anti-inflammatory, and antimicrobial properties, coupled with its modulation of key cellular signaling pathways, highlight its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational overview of the current state of knowledge on this compound's biological activities. However, it is evident that further research is warranted to fully elucidate its mechanisms of action, expand the quantitative data on its efficacy against a wider array of targets, and evaluate its safety and pharmacokinetic profile in in vivo models. The detailed experimental protocols and visual representations of signaling pathways provided herein are intended to facilitate and inspire future investigations into this promising natural compound.

References

- 1. CAS 90-24-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanol Promotes Apoptosis and Autophagy and Inhibits Necroptosis and Metastasis via the Inhibition of AKT Signaling in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthoxyletin Inhibits Proliferation of Human Oral Squamous Carcinoma Cells and Induces Apoptosis, Autophagy, and Cell Cycle Arrest by Modulation of the MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Xanthotoxin modulates oxidative stress, inflammation, and MAPK signaling in a rotenone-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Xanthoxylin for Antifungal Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Xanthoxylin for its antifungal properties. It consolidates available data on its efficacy, outlines detailed experimental protocols based on established standards, and explores its potential mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development.

Introduction to this compound

This compound is a natural phenolic compound that can be isolated from plants of the Zanthoxylum genus.[1][2] It has demonstrated a range of biological activities, including antifungal and antioxidant effects.[1] This guide focuses on the scientific basis and methodologies for the initial evaluation of this compound as a potential antifungal agent.

Quantitative Antifungal Activity Data

The currently available data on the antifungal activity of this compound and its derivatives is summarized in the table below. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| This compound | Aspergillus fumigatus | 75 | [1] |

| This compound | Toxoplasma neonatorum | 50 | [1] |

| This compound Derivative (Chalcone) | Trichophyton rubrum | 12.5 | [3] |

Experimental Protocols for Antifungal Susceptibility Testing

The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts, a widely recognized standard.[4][5][6] These methods can be adapted for screening natural compounds like this compound against various fungal species.

Preparation of this compound Stock Solution

-

Solvent Selection: Due to the hydrophobic nature of this compound, a suitable solvent is required. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization of natural products for in vitro assays.[7][8]

-

Stock Concentration: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter.

Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal isolate.

Materials:

-

96-well sterile microtiter plates with U-shaped wells[4]

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0[4]

-

Fungal inoculum, standardized to the appropriate concentration

-

This compound stock solution

-

Positive control antifungal agent (e.g., fluconazole, amphotericin B)

-

Solvent control (DMSO)

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Fungal Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

-

Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.[5]

-

Further dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[4]

-

-

Plate Preparation:

-

Add 100 µL of RPMI-1640 medium to all wells of the microtiter plate.

-

In the first column of wells, add an appropriate volume of the this compound stock solution to achieve the highest desired test concentration.

-

Perform serial two-fold dilutions of this compound across the plate by transferring 100 µL from one well to the next.

-

Include a positive control (a known antifungal drug) and a solvent control (DMSO at the same concentration as in the test wells) in separate rows.

-

Leave a row of wells with only medium and inoculum as a growth control.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.[9] The incubation time may need to be adjusted depending on the growth rate of the specific fungus.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[10] This can be assessed visually or by using a microplate reader to measure optical density.

-

Experimental Workflow

The following diagram illustrates the general workflow for the initial antifungal screening of this compound.

Mechanism of Action

While the precise signaling pathways affected by this compound in fungi have not been fully elucidated, studies on its derivatives, particularly chalcones, suggest a primary mechanism involving the disruption of the fungal cell wall.

Fungal Cell Wall Synthesis Inhibition

The proposed mechanism of action for this compound-derived chalcones involves the inhibition of key enzymes responsible for the synthesis of the fungal cell wall. This disruption compromises the structural integrity of the fungal cell, leading to cell lysis and death.

The following diagram illustrates the proposed mechanism of action.

Conclusion

This compound demonstrates promising antifungal activity against a range of fungal species. The standardized protocols outlined in this guide provide a robust framework for the initial screening and evaluation of this natural product. Further research is warranted to fully elucidate its mechanism of action, explore its activity against a broader panel of clinically relevant fungi, and assess its potential for synergistic effects with existing antifungal agents. This foundational knowledge is crucial for the continued development of this compound as a potential therapeutic agent in the fight against fungal infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:90-24-4 | Chemsrc [chemsrc.com]

- 3. Antifungal activity and studies on mode of action of novel xanthoxyline-derived chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. intertekinform.com [intertekinform.com]

- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. scielo.br [scielo.br]

- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of Xanthoxylin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant potential of Xanthoxylin, a bioactive phenolic compound.[1] It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute studies evaluating this compound's antioxidant properties. This document details the underlying mechanisms of action, provides structured quantitative data from existing literature, outlines detailed experimental protocols for key in vitro assays, and visualizes critical pathways and workflows.

Introduction to this compound's Antioxidant Activity

This compound, a compound isolated from various plant sources including those of the Zanthoxylum genus, has demonstrated notable anti-inflammatory and antioxidant effects.[1][2] Its antioxidant potential is attributed to its ability to modulate key cellular defense pathways and scavenge free radicals. A primary mechanism of action is the enhancement of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.[1] Activation of Nrf2 leads to the increased expression of a suite of antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1), which collectively protect cells from oxidative damage. Furthermore, studies have shown that this compound can directly reduce levels of reactive oxygen species (ROS) and enhance the activity of crucial antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD) in cellular models.[3]

Quantitative Data on Antioxidant Potential

The following tables summarize the available quantitative data on the in vitro antioxidant activity of this compound. This data provides a benchmark for its efficacy in various standard antioxidant assays.

Table 1: Radical Scavenging Activity of Isolated this compound

| Assay | IC50 Value (µg/mL) | Source |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 7.528 | [4] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 379.7 | [4] |

IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates higher antioxidant activity.

Table 2: Cellular Antioxidant Activity of Isolated this compound

| Assay Type | Cell Line | Observed Effect | Source |

| Cellular ROS Reduction | Not specified | Clear reduction in ROS levels | [3] |

| Antioxidant Enzyme Activity | Not specified | Increase in Catalase (CAT) and Superoxide Dismutase (SOD) activity | [3] |

Note: While a specific EC50 value for the Cellular Antioxidant Activity (CAA) assay for this compound is not yet widely reported in the literature, the observed effects in cellular models strongly indicate its potential in a biological context.

Signaling Pathway: Nrf2/HO-1 Activation

This compound exerts a significant portion of its antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various antioxidant enzymes, including HO-1.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate the antioxidant potential of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

Experimental Workflow

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol (B145695).

-

From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each this compound dilution (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.

-

Prepare a control well containing the solvent and the DPPH solution, and a blank well containing only the solvent.

-

Shake the plate gently and incubate at room temperature in the dark for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

On the day of the assay, dilute the ABTS•+ stock solution with ethanol or a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume of each this compound dilution (e.g., 10 µL).

-

Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

-

Prepare control and blank wells as described for the DPPH assay.

-

Incubate the plate at room temperature for 6-10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value using the same formulas as for the DPPH assay.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to protect live cells from oxidative damage. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this process, leading to a reduction in fluorescence.

Experimental Workflow

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, under standard conditions.

-

Seed the cells into a 96-well, black, clear-bottom microplate and allow them to reach confluence.

-

-

Treatment and Probe Loading:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).

-

Load the cells with a solution of DCFH-DA in a serum-free medium and incubate for a period that allows for cellular uptake and deacetylation.

-

-

Induction of Oxidative Stress and Measurement:

-

Wash the cells to remove the extracellular DCFH-DA.

-

Add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to all wells except the blank.

-

Immediately begin measuring the fluorescence intensity kinetically using a microplate reader with excitation at approximately 485 nm and emission at approximately 538 nm. Readings are typically taken every 5 minutes for 1 hour.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot for each well.

-

Calculate the CAA value for each concentration of this compound using the formula:

-

CAA unit = 100 - (AUC_sample / AUC_control) x 100

-

-

Determine the EC50 value, which is the concentration of this compound required to provide 50% antioxidant activity, by plotting CAA units against the concentration.

-

Investigation of Nrf2 Nuclear Translocation by Western Blot

This protocol is used to determine if this compound treatment leads to the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to a suitable confluency and treat them with this compound for various time points.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

-

Prepare the protein samples for electrophoresis by adding Laemmli buffer and heating.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the Nrf2 signal in the nuclear fraction to a nuclear loading control (e.g., Lamin B1 or Histone H3) and the Nrf2 signal in the cytoplasmic fraction to a cytoplasmic loading control (e.g., GAPDH or β-actin).

-

Compare the levels of nuclear Nrf2 in this compound-treated cells to untreated control cells to determine if translocation has occurred.

-

Analysis of HO-1 Gene Expression by Quantitative PCR (qPCR)

This protocol measures the mRNA expression levels of HO-1, a downstream target of Nrf2, to confirm that Nrf2 activation by this compound leads to the transcription of its target genes.

Detailed Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound for various time points.

-

Harvest the cells and extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol).

-

-

RNA Quantification and cDNA Synthesis:

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers for HO-1 and a reference gene (e.g., GAPDH or β-actin), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in HO-1 gene expression in this compound-treated cells compared to untreated controls. The expression of HO-1 should be normalized to the expression of the reference gene.

-

Conclusion

The available in vitro data strongly supports the antioxidant potential of this compound. Its mechanism of action involves both direct radical scavenging and the modulation of the critical Nrf2/HO-1 cellular defense pathway. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the antioxidant efficacy of this compound. Such studies are essential for elucidating its therapeutic potential in conditions associated with oxidative stress and for its development as a novel antioxidant agent.

References

- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Investigating the antiproliferative and antioxidant potential of this compound and of essential oil isolated from Pulicaria incisa (Lam.) DC. herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Xanthoxylin: A Technical Guide to its Role in Traditional Medicine and Ethnobotany

For Immediate Release

This technical whitepaper provides a comprehensive analysis of xanthoxylin, a bioactive phenolic compound, focusing on its ethnobotanical significance, pharmacological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a natural compound predominantly found in plants of the Zanthoxylum genus (Family: Rutaceae), commonly known as prickly ash.[1] For centuries, various parts of Zanthoxylum species have been integral to traditional medicine systems across Asia, Africa, and the Americas for treating a wide range of ailments.[2][3] Traditional knowledge points to the use of these plants for conditions related to inflammation, pain, microbial infections, and gastrointestinal issues.[4][5] Scientific investigations have identified this compound as one of the key bioactive constituents responsible for many of the therapeutic properties attributed to these plants. This guide synthesizes the ethnobotanical uses with modern pharmacological validation, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Ethnobotanical and Traditional Uses of Zanthoxylum Species

The rich history of Zanthoxylum in traditional medicine provides the foundational context for understanding the therapeutic potential of this compound. While traditional practices utilize whole plant parts or crude extracts, modern phytochemistry allows for the correlation of specific compounds like this compound to these observed effects. The primary applications are for their analgesic, anti-inflammatory, and antimicrobial properties.[3][6] For instance, decoctions of various Zanthoxylum parts are commonly used to treat infections, pain, and inflammation.[7]

| Table 1: Ethnobotanical Uses of this compound-Containing Zanthoxylum Species | | :--- | :--- | :--- | :--- | | Zanthoxylum Species | Plant Part Used | Geographic Region | Traditional Therapeutic Application | | Z. zanthoxyloides | Root Bark, Stem, Leaves | Nigeria, Ghana, Uganda | Rheumatism, toothache, urinary tract infections, pain, inflammation, microbial infections.[3][8] | | Z. bungeanum | Fruits, Leaves | China | Treatment of infections, bone diseases, stomach pain, diarrhea.[9] | | Z. nitidum | Root, Stem | China | Dispelling wind, dredging collaterals, detoxification, pain relief (especially toothache).[5] | | Z. armatum | Fruits, Seeds | Nepal, India | Abdominal pain, rheumatism, skin diseases, fever, dyspepsia, toothache.[6] | | Z. gilletii | Stem Bark | Cameroon, Madagascar | Hypertension, microbial infection, cancer, inflammation, pain relief.[3] | | Z. chalybeum | Bark, Seeds | Kenya | Relief of post-surgical pain, malaria, rheumatism.[3] |

Pharmacological Validation and Quantitative Data

Modern scientific research has substantiated many of the traditional claims associated with Zanthoxylum species, with studies increasingly focusing on isolated compounds like this compound.

Anti-inflammatory and Antioxidant Activity

This compound is recognized for its potent anti-inflammatory and antioxidant effects.[10] Studies demonstrate its ability to mitigate inflammatory responses by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11]

Antimicrobial Activity

Ethnobotanical use of Zanthoxylum plants for treating infections is supported by in-vitro studies demonstrating this compound's antimicrobial properties.[9] It has shown efficacy against various pathogens, including fungi.

| Table 2: Quantitative Antimicrobial Activity of this compound | | :--- | :--- | :--- | | Pathogen | Assay Type | Result (MIC) | | Toxoplasma neonatorum | Antifungal Susceptibility | 50 µg/mL[12] | | Aspergillus fumigatus | Antifungal Susceptibility | 75 µg/mL[12] |

MIC: Minimum Inhibitory Concentration

Mechanisms of Action: Signaling Pathways

This compound exerts its therapeutic effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress. Research has specifically elucidated its role in the Akt/HIF-1α/NF-κB and Nrf2 pathways.[10][11]

In an inflammatory state, such as that induced by lipopolysaccharide (LPS), the Akt/HIF-1α/NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to down-regulate and inhibit this cascade, thereby suppressing the inflammatory response.[10][11] Concurrently, this compound activates the Nrf2 pathway, a primary regulator of cellular antioxidant defenses, which helps mitigate oxidative stress associated with inflammation.[11][13]

Experimental Protocols

The validation of traditional knowledge and the development of new drugs rely on robust and reproducible experimental methods. This section details standardized protocols for the extraction of this compound and the assessment of its biological activity.

Extraction and Isolation of this compound

The following protocol is a generalized workflow for isolating high-purity this compound from Zanthoxylum plant material, based on common phytochemical practices.[14]

Protocol Details: Isolation from Zanthoxylum bungeanum Leaves [14]

-

Extraction (Simultaneous Distillation Extraction - SDE):

-

Mix pulverized plant material with distilled water at a 1:10 ratio (w/v).

-

Add an appropriate organic solvent (e.g., 60 mL of hexane) to the solvent flask.

-

Perform SDE for approximately 1.5 hours.

-

Collect the organic phase containing the crude extract.

-

-

Isolation (Silica Gel Column Chromatography):

-

Prepare a silica gel column with a diameter-to-height ratio of 1:12.

-

Load the crude extract onto the column (sample to silica gel ratio of 1:40).

-

Elute the column with a non-polar solvent system, such as ethyl acetate:petroleum ether (1:15 v/v), at a flow rate of ~4 mL/min.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Purification (Recrystallization):

-

Combine the fractions containing pure this compound (as determined by TLC).

-

Evaporate the solvent to obtain the isolated compound.

-

Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly.

-

Collect the resulting high-purity crystals by filtration.

-

In-vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[15][16]

-

Animals: Use male Wistar rats or Balb/c mice.

-

Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

-

Grouping: Divide animals into groups: Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin, 5 mg/kg), and this compound treatment groups (e.g., 1, 2.5, 5, 10 mg/kg).

-

Administration: Administer the test compounds (this compound) or controls intraperitoneally or orally 30-60 minutes before inducing inflammation.[15]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal.[17]

-

Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[16]

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

In-vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide Production

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophage cells.[18][19]

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[19]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.

-

NO Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Determine the concentration of nitrite (B80452) (a stable product of NO) from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound compared to the LPS-only control.

Conclusion and Future Perspectives

This compound stands out as a significant bioactive compound derived from Zanthoxylum species, with its therapeutic effects on inflammation, pain, and microbial infections strongly rooted in traditional medicine. Modern pharmacological studies have not only validated these traditional uses but have also begun to uncover the specific molecular mechanisms, particularly its modulation of the NF-κB and Nrf2 signaling pathways. The provided protocols offer standardized methodologies for further investigation. Future research should focus on clinical trials to establish the safety and efficacy of this compound in humans, explore its potential synergistic effects with other phytochemicals, and develop novel drug delivery systems to enhance its bioavailability for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Di… [ouci.dntb.gov.ua]

- 3. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications | Semantic Scholar [semanticscholar.org]

- 5. Pharmacological activities of Zanthoxylum L. plants and its exploitation and utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Analgesic Activity of Crude Aqueous Extract of the Root Bark of Zanthoxylum Xanthoxyloides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia [frontiersin.org]

- 10. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. inotiv.com [inotiv.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Xanthoxylin: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxylin, a naturally occurring phenolic ketone, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Identification

This compound, also known as 2'-hydroxy-4',6'-dimethoxyacetophenone, is characterized by a substituted acetophenone (B1666503) core. Its chemical identity is well-established through various analytical techniques.[1][2][3]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | [1] |

| Synonyms | 2'-hydroxy-4',6'-dimethoxyacetophenone, Brevifolin, Phloroacetophenone dimethyl ether | [2] |

| CAS Registry Number | 90-24-4 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| InChI | InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 | [1] |

| InChIKey | FBUBVLUPUDBFME-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1OC)OC)O | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 80-84 °C | [4] |

| Boiling Point | 307 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in hot methanol, ethanol, ether, and DMSO. Practically insoluble in water. | [4][5] |

| pKa (acidic) | 9.41 ± 0.15 (Predicted) | [4] |

| logP | 1.7 (Predicted) | [1] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination (Siwoloboff Method)

Due to the relatively high boiling point, a micro-scale method such as the Siwoloboff method is suitable.

Protocol:

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The assembly is attached to a thermometer and heated in a suitable high-boiling liquid bath (e.g., silicone oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of this compound in various solvents can be determined by the equilibrium solubility method.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of the phenolic hydroxyl group in this compound can be determined using UV-Vis spectrophotometry.

Protocol:

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of this compound in a suitable solvent (e.g., methanol) is prepared.

-

A small aliquot of the this compound stock solution is added to each buffer solution to a final constant concentration.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

The absorbance at a wavelength where the ionized and un-ionized forms of this compound have different molar absorptivities is measured for each pH.

-

The pKa is calculated from the Henderson-Hasselbalch equation by plotting the ratio of the ionized to un-ionized form (determined from absorbance values) against pH.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound.

Protocol:

-

A solution of this compound of known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water are placed in a separatory funnel, and the this compound solution is added.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating the Akt/HIF-1α/NF-κB and Nrf2 signaling pathways.[1] In inflammatory conditions, this compound can suppress the activation of the pro-inflammatory NF-κB pathway while promoting the antioxidant Nrf2 pathway.

Caption: this compound's anti-inflammatory signaling pathways.

Melanogenesis Regulation

This compound has been found to induce melanogenesis through the activation of the cAMP-mediated Protein Kinase A (PKA) signaling pathway.[4] This leads to the upregulation of key melanogenic enzymes.

Caption: this compound's role in the melanogenesis signaling pathway.

Experimental Workflow for Biological Activity Screening

A general workflow for investigating the biological activity of this compound is depicted below. This workflow can be adapted to study various cellular effects.

Caption: General experimental workflow for studying this compound's bioactivity.

Conclusion

This technical guide provides a solid foundation for understanding the chemical and physical properties of this compound. The detailed information on its structure, physicochemical characteristics, and methodologies for their determination, coupled with an overview of its known signaling pathway interactions, will be invaluable for researchers aiming to explore the therapeutic potential of this promising natural compound. The provided experimental workflow offers a practical framework for further investigation into its diverse biological activities.

References

- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | CAS#:90-24-4 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 美国GlpBio - this compound | Cas# 90-24-4 [glpbio.cn]

A Comprehensive Technical Guide to the Mechanism of Action of Xanthoxylin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Xanthoxylin, a bioactive phenolic compound derived from natural sources such as Penthorum Chinense Pursh and plants of the Zanthoxylum genus, has emerged as a molecule of significant therapeutic interest.[1][2] Also known as Brevifolin, this phytoalexin demonstrates a wide spectrum of pharmacological activities, including potent anti-inflammatory, anti-cancer, and immunomodulatory effects.[3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's therapeutic potential. It details the compound's interaction with key signaling pathways, summarizes quantitative efficacy data, and outlines key experimental protocols for its study. The primary mechanisms involve the modulation of the Akt/NF-κB and Nrf2 signaling cascades in inflammation and the induction of caspase-mediated apoptosis in cancer cells.

Core Mechanisms of Action

This compound exerts its biological effects by targeting multiple, often interconnected, cellular signaling pathways. Its primary mechanisms can be categorized into anti-inflammatory and anti-cancer activities.

Anti-Inflammatory and Immunomodulatory Effects

This compound has demonstrated significant efficacy in mitigating inflammatory responses, particularly in models of acute lung injury (ALI) and neuroinflammation.[1][4] Its action is primarily mediated through the dual regulation of pro-inflammatory and antioxidant pathways.

-

Inhibition of the Akt/HIF-1α/NF-κB Axis: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound suppresses the expression and activation of key signaling proteins.[1] It downregulates Protein Kinase B (Akt), Hypoxia-Inducible Factor 1-alpha (HIF-1α), and Nuclear Factor-kappa B (NF-κB).[1][6] The inhibition of NF-κB, a master regulator of inflammation, is achieved by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[4] This leads to a significant reduction in the transcription and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[1][6]

-

Activation of the Nrf2 Antioxidant Pathway: this compound enhances the cellular antioxidant response by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that controls the expression of antioxidant proteins.[1] this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of protective enzymes.[1] This is evidenced by increased activity of Superoxide Dismutase (SOD) and decreased levels of Malondialdehyde (MDA), a marker of oxidative stress.[1][6]

-

Modulation of Microglial Polarization: In the context of the central nervous system, this compound promotes the phenotypic switch of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[4][7] This is characterized by the decreased expression of M1 markers like inducible nitric oxide synthase (iNOS) and TNF-α, and the increased expression of the M2 marker CD206.[4][8] This shift is crucial for resolving neuroinflammation and promoting tissue repair.[4]

Caption: this compound's anti-inflammatory and antioxidant signaling pathways.

Anti-Cancer Activity

This compound exhibits potent cytotoxic effects against a range of cancer cell lines, including HCT116 (colon), ACP-03 (prostate), and HepG2 (liver).[3][9] Its anti-neoplastic action is multifaceted, primarily culminating in the induction of programmed cell death (apoptosis).

-

Induction of Caspase-Mediated Apoptosis: this compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[3] It causes depolarization of the mitochondrial membrane, a key event in the intrinsic pathway, leading to the release of pro-apoptotic factors.[3][9] This culminates in the activation of initiator caspases, specifically caspase-8 (extrinsic) and caspase-9 (intrinsic), which in turn activate the executioner caspase-3.[3][9] Activated caspase-3 is responsible for the downstream events of apoptosis, including cell shrinkage and DNA fragmentation.[3]

-

DNA Damage and Synthesis Inhibition: Evidence suggests that this compound can intercalate with DNA, thereby disrupting its structure and inhibiting DNA synthesis.[3] This action contributes to cell cycle arrest and the initiation of apoptotic signaling.

References

- 1. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 90-24-4: this compound | CymitQuimica [cymitquimica.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brevifolin - Wikipedia [en.wikipedia.org]

- 6. This compound Attenuates Lipopolysaccharide-Induced Lung Injury through Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Regulating the Inflammatory Microenvironment After Spinal Cord Injury Through Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 美国GlpBio - this compound | Cas# 90-24-4 [glpbio.cn]

Xanthoxylin Derivatives: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of xanthoxylin derivatives and their structure-activity relationships (SAR). This whitepaper provides a detailed examination of the therapeutic potential of these compounds in areas including inflammation, cancer, microbial infections, and agriculture, supported by quantitative data, detailed experimental protocols, and novel visualizations of key biological pathways.

This compound, a naturally occurring phenolic ketone, has garnered significant interest for its diverse biological activities. This guide systematically explores how chemical modifications to the this compound scaffold influence its efficacy and mechanism of action, providing a crucial resource for the rational design of new therapeutic agents.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

This compound has demonstrated significant anti-inflammatory effects by modulating the Akt/HIF-1α/NF-κB and Nrf2 signaling pathways.[1] Studies in lipopolysaccharide (LPS)-induced acute lung injury models have shown that this compound can mitigate tissue damage, reduce immune cell infiltration, and decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

The core structure of this compound, with its hydroxyl and methoxy (B1213986) groups, is crucial for its anti-inflammatory activity. The structure-activity relationship suggests that modifications to these functional groups can significantly impact the compound's ability to suppress inflammatory responses.

Signaling Pathway of this compound in LPS-Induced Inflammation

The anti-inflammatory action of this compound is initiated by the inhibition of the Akt/HIF-1α/NF-κB pathway, a central regulator of inflammation. Concurrently, it activates the Nrf2 pathway, which is involved in the antioxidant response.

Caption: this compound's dual anti-inflammatory mechanism.

Herbicidal Activity: A Structure-Activity Relationship Study

A comparative study of this compound and related methyl ketones has elucidated key structural features for herbicidal activity against various plant species. The data reveals that the type and position of substituents on the aromatic ring play a crucial role in the phytotoxicity of these compounds.

| Compound | Substituent(s) | % Inhibition of Shoot Growth (Chinese Amaranth) | % Inhibition of Root Growth (Chinese Amaranth) |

| This compound (1) | 2-OH, 4,6-di-OCH3 | ~85% | ~90% |

| Acetosyringone (4) | 4-OH, 3,5-di-OCH3 | ~75% | ~80% |

| Compound 6 | 2,4-di-OH, 6-OCH3 | ~80% | ~85% |

| Compound 7 | 2,4,6-tri-OCH3 | ~40% | ~50% |

| Compound 11 | 2,4,6-tri-OH | ~10% | ~15% |